Ursodeoxycholic Acid-d5
CAS No.: 93701-18-9
Cat. No.: VC0196715
Molecular Formula: C24H35O4D5
Molecular Weight: 397.61
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 93701-18-9 |
---|---|
Molecular Formula | C24H35O4D5 |
Molecular Weight | 397.61 |
Appearance | White to Pale Yellow Solid |
Melting Point | >194°C (dec.) |
Chemical Identity and Fundamental Properties
Nomenclature and Identification
Ursodeoxycholic Acid-d5 is officially identified by its CAS registry number 93701-18-9. The compound is known by several synonyms in scientific literature and commercial catalogs, including Ursodiol-d5, (3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5, and Cholan-24-oic-2,2,3,4,4-d5 acid, 3,7-dihydroxy-, (3a,5b,7b)- . It belongs to the broader family of bile acids, specifically representing a deuterium-labeled variant of ursodeoxycholic acid, which is a tertiary bile acid naturally present in humans in small quantities (less than 2% of the total bile acid pool) .
The compound's unique identifier in the PubChem database is CID 45040670, which allows researchers to access standardized information about its properties and structure through this widely used chemical database resource . This systematic cataloging facilitates consistent identification across different research contexts and regulatory frameworks, ensuring proper handling and application in scientific studies.
Physicochemical Properties
Ursodeoxycholic Acid-d5 possesses a molecular formula of C24H35D5O4, with five deuterium atoms replacing specific hydrogen atoms in the parent ursodeoxycholic acid structure . This selective deuteration provides the compound with a molecular weight of 397.6 g/mol, slightly higher than its non-deuterated counterpart due to the additional neutrons in the deuterium atoms . The compound typically exists in a neat form for laboratory applications, with commercial preparations maintaining a high purity standard of >95% as determined by HPLC analysis .
The physical state and appearance of Ursodeoxycholic Acid-d5 are consistent with other bile acid derivatives, typically presenting as a white to off-white crystalline powder. For optimal preservation of its chemical integrity, the compound requires storage at -20°C, although it can be transported at room temperature without significant degradation . These storage conditions are essential for maintaining the compound's stability and purity over extended periods, particularly when used as an analytical standard or research reagent.
Molecular Structure and Composition
Structural Characteristics
Ursodeoxycholic Acid-d5 features a steroid nucleus with a carboxylic acid side chain, characteristic of bile acids. The molecule contains two hydroxyl groups positioned at the 3α and 7β positions of the steroid backbone, with the deuterium atoms specifically incorporated at positions 2, 2, 3, 4, and 4 of the molecular framework . This precise positioning of deuterium atoms is critical for its application as an analytical standard and in metabolic studies.
The SMILES notation for Ursodeoxycholic Acid-d5 is [H][C@@]12C@@HC[C@]3([H])C([2H])([2H])C@(O)C([2H])([2H])C[C@]3(C)[C@@]1([H])CC[C@@]4(C)[C@@]2([H])CC[C@]4([H])C@HCCC(O)=O, which provides a linear textual representation of its complex three-dimensional structure . This structural information is essential for understanding its biological activity and interactions with various physiological systems.
Isotopic Composition
As a deuterated compound, Ursodeoxycholic Acid-d5 contains five deuterium atoms (²H or D) strategically placed within its structure. Deuterium is a stable isotope of hydrogen with an additional neutron, making it approximately twice as heavy as ordinary hydrogen. This isotopic substitution minimally alters the compound's chemical behavior while significantly changing its physical properties, particularly its mass spectral characteristics .
The incorporation of deuterium provides Ursodeoxycholic Acid-d5 with enhanced stability against metabolic degradation, as the carbon-deuterium bond requires more energy to break than the corresponding carbon-hydrogen bond. This increased stability is particularly valuable in pharmacokinetic studies, where it allows researchers to more accurately trace the compound's metabolic pathway through biological systems . Additionally, the unique mass spectral fingerprint created by the deuterium atoms enables highly sensitive and specific detection of the compound even in complex biological matrices.
Supplier | Catalog Number | Quantity | Price (USD) | Purity |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-220353 | 1 mg | $439.00 | Not specified |
LGC Standards | TRC-U850002 | Not specified | Not published | >95% (HPLC) |
Applications in Research and Analysis
Analytical Applications
Ursodeoxycholic Acid-d5 serves as a valuable internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of bile acids in biological samples. The incorporation of deuterium atoms provides this compound with a unique mass spectral profile that allows it to be easily distinguished from the non-deuterated ursodeoxycholic acid in complex biological matrices . This property is especially valuable in pharmacokinetic studies and clinical diagnostics where precise quantification of bile acids is required.
The enhanced molecular stability against metabolic degradation conferred by deuterium substitution enables researchers to trace the compound's pathway through biological systems with greater accuracy than would be possible with non-deuterated analogues . This improved traceability makes Ursodeoxycholic Acid-d5 an excellent tool for studying the absorption, distribution, metabolism, and excretion (ADME) properties of bile acids in various physiological and pathological conditions.
Antimicrobial Research
Recent research has demonstrated significant antimicrobial properties of ursodeoxycholic acid against Clostridium difficile, a pathogenic bacterium that causes severe healthcare-associated infections. Studies have shown that ursodeoxycholic acid inhibits both the germination and growth of C. difficile in vitro at concentrations of 0.05% and 0.1% . These findings suggest potential therapeutic applications for ursodeoxycholic acid derivatives, including Ursodeoxycholic Acid-d5, in preventing or treating C. difficile infections.
Experimental data from in vitro studies show dramatic reductions in bacterial growth when exposed to ursodeoxycholic acid. For example, optical density measurements at 24 hours demonstrated a profound decrease in C. difficile strain VPI 10463 growth with 0.1% ursodeoxycholic acid compared to control conditions (0.001 ± 0.001 versus 0.511 ± 0.007, P ≤ 0.0001) . Similarly, colony-forming unit (CFU) assays revealed nearly complete inhibition of germination and growth for C. difficile strains when exposed to 0.05% and 0.1% ursodeoxycholic acid .
UDCA Concentration | C. difficile VPI 10463 CFU (% of control) | C. difficile 630Δerm CFU (% of control) |
---|---|---|
0% (Control) | 100% ± 0% | 100% ± 0% |
0.01% | Not significant | Significant reduction |
0.05% | 0.24% ± 0.24% (P < 0.0001) | Significant reduction |
0.1% | 0.05% ± 0.05% (P < 0.0001) | Significant reduction |
Pharmaceutical Applications
Ursodeoxycholic acid has established therapeutic applications in the treatment of cholestatic liver diseases, including primary biliary cholangitis (13-15 mg/kg/day), primary sclerosing cholangitis (15-20 mg/kg/day), and some genetic chronic cholestasis conditions (up to 30 mg/kg/day) . While Ursodeoxycholic Acid-d5 itself is primarily used as a research tool rather than a therapeutic agent, its deuterated structure provides valuable insights into the pharmacokinetics and metabolic fate of ursodeoxycholic acid in clinical applications.
The anticholelithogenic properties of ursodeoxycholic acid—its ability to prevent gallstone formation—are preserved in the deuterated derivative, making Ursodeoxycholic Acid-d5 a useful tool for studying the molecular mechanisms by which this bile acid modulates bile composition, reduces cholesterol saturation, and prevents lithogenesis . Such studies contribute to our understanding of bile acid physiology and may inform the development of improved therapies for gallstone disease and other hepatobiliary disorders.
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